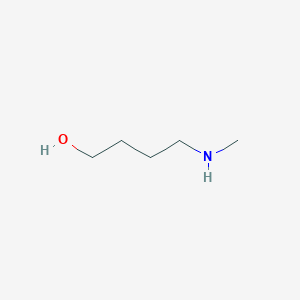

4-(Methylamino)butan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6-4-2-3-5-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKSSENEKWOVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431413 | |

| Record name | 4-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42042-68-2 | |

| Record name | 4-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Methylamino)butan-1-ol (CAS: 42042-68-2): Properties, Safety, and Handling

Authored for Drug Development Professionals and Research Scientists

This guide provides an in-depth analysis of 4-(Methylamino)butan-1-ol, a key chemical intermediate. Moving beyond basic data, we delve into the causality behind safety protocols and handling recommendations, offering a framework for its safe and effective use in research and development environments.

Core Chemical Identity and Physicochemical Properties

This compound is an amino alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a valuable precursor for creating more complex molecules.[1] Its identity and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 42042-68-2 | [2][3][4][5] |

| Molecular Formula | C₅H₁₃NO | [1][2][3] |

| Molecular Weight | 103.16 g/mol | [1][2][4] |

| IUPAC Name | This compound | [2][5] |

| Common Synonyms | 4-Methylamino butanol, N-methyl-4-aminobutanol | [3] |

| Appearance | Colorless to pale yellow or pale red liquid | [1][5] |

| Boiling Point | 167.18 °C | [1][3] |

| Flash Point | 67.24 °C | [3] |

| Density | 0.879 g/cm³ |[3] |

GHS Hazard Profile and Safety Evaluation

Understanding the Globally Harmonized System (GHS) classification is foundational to the safe handling of any chemical. For this compound, the data indicates multiple hazards requiring stringent control measures. The signal word for this compound is listed as both "Danger" and "Warning" across different suppliers, suggesting that the perceived severity of hazards can vary.[2][5] For maximum safety, it is prudent to adhere to the more stringent "Danger" classification.

The primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation.[2][5] The designation as a "combustible liquid" indicates that while it does not ignite readily at ambient temperatures, it poses a fire risk if heated.[2]

Table 2: GHS Classification for this compound

| Category | Code | Hazard Statement | Source(s) |

|---|---|---|---|

| Pictograms | GHS07 (Exclamation Mark) | [5][6] | |

| Signal Word | Danger / Warning | [2][5] | |

| Flammability | H227 | Combustible liquid | [2] |

| Acute Toxicity | H302 | Harmful if swallowed | [2][5][7] |

| Skin Corrosion | H315 | Causes skin irritation | [2][5][7] |

| Eye Damage | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [2][5] |

| STOT (Single) | H335 | May cause respiratory irritation | [2][5][7] |

| Key Precaution | P261 | Avoid breathing mist/vapours/spray | [5][7] |

| Key Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8][9] |

| Key Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[5][7] |

Laboratory Handling and Storage Protocols

The established GHS hazards dictate the necessary protocols for handling and storage. The principle of causality is critical here: each procedural step is a direct response to a specific, identified risk.

Engineering and Personal Protective Equipment (PPE)

Due to its potential to cause respiratory tract irritation (H335), all manipulations of this compound must be conducted within a properly functioning chemical fume hood.[2][10] This engineering control is the primary defense against inhalation exposure. The use of appropriate PPE is a mandatory secondary measure. Given the risk of serious eye damage (H318), chemical safety goggles are essential; a face shield should be worn if there is a significant risk of splashing.[10] To prevent skin irritation (H315), chemically resistant gloves (e.g., nitrile) and a lab coat must be worn.[8][10]

Workflow for Safe Handling and Spill Response

The following diagram outlines the logical workflow for safely managing this chemical in a laboratory setting, including contingency planning for accidental spills.

Storage Requirements

To maintain chemical integrity and safety, this compound should be stored in a cool, dry, and dark environment, with a recommended temperature range of 2-8°C.[5][7] The container must be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants. Store it away from incompatible materials such as strong oxidizing agents and acids.[10]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate action is critical. The following protocols are based on standard chemical safety guidelines.[8][10]

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to hold the eyelids open and away from the eye to guarantee complete irrigation.[8] Seek immediate medical attention from an ophthalmologist.[8]

-

Skin Contact: Promptly remove all contaminated clothing while flushing the affected skin area with large amounts of water, preferably under a safety shower, for at least 15 minutes.[8][10] Seek medical attention.

-

Inhalation: If vapors are inhaled, move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested) and call for immediate medical assistance.[10]

-

Ingestion: If the chemical is swallowed, rinse the mouth with water. Do NOT induce vomiting.[10][11] Call a physician or poison control center immediately.[10]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a pharmaceutical intermediate.[1] It is a building block for various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its structure is incorporated into novel compounds developed as potential antidepressants and antipsychotics.[1] Furthermore, it is used in the synthesis of agents with potential antihypertensive properties.[1] In a broader research context, it is employed in synthetic organic chemistry to create complex molecular architectures and to study biochemical pathways.[1][12]

Toxicological Profile Summary

The toxicological data for this compound is primarily derived from its GHS classification. The main hazards are acute oral toxicity, severe irritation to the skin and eyes, and respiratory tract irritation upon inhalation.[2]

It is crucial to note that while this compound has defined hazards, a comprehensive toxicological investigation may not have been conducted.[11] Researchers must not confuse this compound with structurally different compounds with similar names, such as 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL), a tobacco-related metabolite which is a known carcinogen.[13] There is no evidence to suggest that this compound (CAS: 42042-68-2) is a carcinogen.[13]

Conclusion

This compound is a valuable chemical reagent with significant potential in pharmaceutical development. However, its associated hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document—grounded in engineering controls, appropriate PPE, and emergency preparedness—researchers can mitigate risks and handle this compound with confidence and safety.

References

-

PubChem. This compound | C5H13NO | CID 9833937. [Link]

-

LookChem. This compound. [Link]

-

CP Lab Safety. This compound, 98% Purity, C5H13NO, 10 grams. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. [Link]

-

Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

-

NOVOL. Safety Data Sheet H6915. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C5H13NO | CID 9833937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 42042-68-2 [sigmaaldrich.com]

- 6. This compound | 42042-68-2 [sigmaaldrich.com]

- 7. 42042-68-2|this compound|BLD Pharm [bldpharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. media.novol.com [media.novol.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID 104856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4-(Methylamino)butan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Methylamino)butan-1-ol in Organic Solvents

Abstract and Scope

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 42042-68-2) in various organic solvents. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on the compound's physicochemical properties. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to accurately determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound as a synthetic intermediate or building block and require a deep understanding of its solution behavior.

Physicochemical Profile of this compound

Understanding the molecular structure and properties of this compound is fundamental to predicting its interaction with different solvents. The molecule is characterized by a four-carbon aliphatic chain, a primary alcohol (-OH) at one terminus, and a secondary amine (-NHCH₃) at the other. This bifunctional nature dictates its solubility profile.

The key properties are summarized below:

| Property | Value | Source |

| CAS Number | 42042-68-2 | [1] |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molecular Weight | 103.16 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | ~167.2 °C at 760 mmHg | [2][3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Predicted pKa | 15.14 ± 0.10 | [3] |

| Predicted LogP (XLogP3) | -0.2 | [1][3] |

The presence of both a hydroxyl and an amino group makes the molecule capable of acting as both a hydrogen bond donor and acceptor[3]. The negative LogP value suggests a hydrophilic character, predicting favorable solubility in polar solvents over non-polar ones[1][3].

Theoretical Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another[4]. The solubility of this compound is a balance between its polar functional groups and its non-polar hydrocarbon backbone.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents readily engage in hydrogen bonding. Given that this compound has two hydrogen bond-donating sites (O-H and N-H) and two acceptor sites (the lone pairs on O and N), high solubility is predicted . The energy gained from forming strong solute-solvent hydrogen bonds is expected to easily overcome the solute-solute interactions.

-

Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents possess significant dipole moments but lack O-H or N-H bonds for donation. They can, however, act as hydrogen bond acceptors. Therefore, good to moderate solubility is predicted . Dipole-dipole interactions will be the primary solvation mechanism, supplemented by the solvent accepting hydrogen bonds from the solute's -OH and -NH groups. A related compound, 4-(Methylamino)butanal, is noted to have moderate solubility in ethyl acetate[5].

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents interact primarily through weak London dispersion forces. The strong, polar nature of the alcohol and amine functional groups in this compound will dominate, leading to strong solute-solute hydrogen bonding that non-polar solvents cannot disrupt. Consequently, poor solubility is predicted .

The following diagram illustrates the dominant intermolecular forces governing the solubility of this compound in these solvent classes.

Caption: Predicted intermolecular forces and solubility outcomes.

Experimental Protocol for Quantitative Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The Saturation Shake-Flask method is a globally recognized standard for determining equilibrium solubility and is recommended by bodies such as the OECD.[6][7][8].

Principle

A surplus of the solute, this compound, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique (e.g., GC, HPLC).[8].

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials or flasks. An amount that is visually in excess after equilibration is sufficient.

-

Pipette a precise, known volume of the desired organic solvent into each vessel.

-

Seal the vessels tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessels in a constant-temperature shaker bath or incubator. A standard temperature is 25 °C.

-

Agitate the mixtures for a period sufficient to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The system is at equilibrium when the concentration of the solution does not change over successive measurements.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vessels to stand undisturbed at the same constant temperature for several hours to allow undissolved material to settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no undissolved particles are transferred, this is best accomplished by centrifugation of the sealed vessel followed by sampling from the liquid phase, or by drawing the liquid through a syringe filter compatible with the solvent.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the test solvent.

-

Dilute the sampled aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV or Mass Spec detector).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following workflow diagram outlines this quantitative determination process.

Caption: Workflow for the Shake-Flask solubility determination method.

Rapid Qualitative Solubility Assessment

For rapid screening purposes, a qualitative assessment can provide valuable initial insights. This method is based on visual observation of dissolution.[9][10].

-

Add approximately 25 mg of this compound to a small test tube.

-

Add the test solvent dropwise, up to a total of 0.75 mL, shaking vigorously after each addition.[9].

-

Observe the mixture.

-

Soluble: The solute completely dissolves to form a clear, single-phase solution.

-

Partially Soluble: Some, but not all, of the solute dissolves.

-

Insoluble: The solute does not appear to dissolve at all.[10].

-

-

Record the observations for each solvent tested.

Summary and Recommendations

The molecular structure of this compound, featuring prominent polar hydroxyl and amino functional groups, strongly indicates a preference for polar solvents.

-

High solubility is anticipated in polar protic solvents like alcohols (methanol, ethanol).

-

Good to moderate solubility is expected in polar aprotic solvents (DMSO, acetone).

-

Poor solubility is predicted for non-polar hydrocarbon solvents (hexane, toluene).

While this theoretical framework provides a strong predictive basis, it is imperative for researchers to perform experimental verification, especially when precise concentrations are required for stoichiometry in chemical reactions or for formulation development. The quantitative shake-flask protocol detailed in Section 4.0 is the recommended method for generating accurate and reproducible solubility data.

References

- 1. This compound | C5H13NO | CID 9833937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound|lookchem [lookchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]

- 6. filab.fr [filab.fr]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

Physical and chemical characteristics of 4-(Methylamino)butan-1-ol

An In-depth Technical Guide to 4-(Methylamino)butan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 42042-68-2), a bifunctional amino alcohol of significant interest to researchers and professionals in organic synthesis and drug development. The document delineates its core physicochemical properties, outlines common synthetic and analytical methodologies, discusses its chemical reactivity and stability, and explores its applications as a versatile building block in medicinal chemistry. The protocols and data presented are grounded in established scientific literature to ensure technical accuracy and practical utility for laboratory and process development settings.

Introduction

This compound is a linear C5 amino alcohol featuring a primary alcohol at one terminus and a secondary methylamino group at the other. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to participate in reactions common to both alcohols (e.g., esterification, etherification) and secondary amines (e.g., amidation, alkylation) allows for the construction of diverse molecular architectures. In the pharmaceutical industry, it serves as a key intermediate for compounds targeting neurological disorders, including certain antidepressants and antipsychotics.[1] This guide aims to be a definitive resource, consolidating critical technical data and procedural insights for professionals working with this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. These properties dictate choices regarding reaction conditions, purification methods, and storage protocols.

Identity and Structure

-

IUPAC Name: this compound[2]

-

CAS Number: 42042-68-2[3]

-

Canonical SMILES: CNCCCCO[2]

-

InChIKey: DBKSSENEKWOVKL-UHFFFAOYSA-N[4]

Tabulated Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below. These values have been aggregated from various chemical data sources and are crucial for experimental design.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 167.18 °C at 760 mmHg | [1][3] |

| Density | 0.879 g/cm³ | [3] |

| Flash Point | 67.24 °C | [3] |

| pKa (Predicted) | 15.14 ± 0.10 (Alcohol), ~10.8 (Amine) | [3] |

| LogP (Predicted) | 0.369 | [3] |

| Vapor Pressure | 0.568 mmHg at 25 °C | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the starting material availability, scale, and desired purity. A common and illustrative approach is the reductive amination of a suitable precursor.

Synthetic Workflow: Reductive Amination

Reductive amination is a robust method for forming amines. In this context, it involves reacting a carbonyl compound (or its equivalent) with methylamine, followed by reduction of the intermediate imine. A logical workflow for a potential synthesis starting from 4-aminobutan-1-ol is depicted below. This pathway involves an initial protection step, followed by methylation and deprotection, or a direct reductive amination of a suitable aldehyde precursor.

Caption: A generalized workflow for the synthesis and purification of this compound.

Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol describes a reductive amination approach starting from 4-hydroxybutanal.

Objective: To synthesize this compound with high purity.

Materials:

-

4-hydroxybutanal (1 equivalent)

-

Methylamine (CH₃NH₂) solution (e.g., 40% in H₂O, 1.2 equivalents)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

-

Methanol (MeOH) as solvent

-

Dichloromethane (DCM) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl), 1M

-

Sodium Hydroxide (NaOH), 1M

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybutanal in methanol under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

-

Imine Formation: Slowly add the methylamine solution to the cooled reaction mixture. Stir for 1-2 hours at 0 °C to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, add the reducing agent (e.g., NaBH₄) portion-wise, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

-

Quenching: After the reaction is complete (as indicated by TLC), slowly add 1M HCl to quench the excess reducing agent until the effervescence ceases.

-

Work-up & Extraction: Adjust the pH of the solution to >10 with 1M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or column chromatography to yield the final product.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic and Chromatographic Workflow

A standard workflow for the complete characterization of a synthesized batch of this compound is outlined below. This ensures both structural confirmation and purity assessment.

Caption: A standard analytical workflow for the characterization of this compound.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the N-methyl group (singlet), the four methylene groups (CH₂) in the butyl chain (multiplets), and the exchangeable protons of the amine (NH) and alcohol (OH) groups.

-

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) would confirm the molecular weight. The monoisotopic mass is 103.0997 Da.[2] Predicted adducts such as [M+H]⁺ would appear at m/z 104.10700.[5]

-

Gas Chromatography (GC): A suitable GC method, often using a polar capillary column, can be developed to determine the purity of the compound. The retention time under specific conditions serves as an identifier, while the peak area percentage provides a quantitative measure of purity.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two functional groups: the secondary amine and the primary alcohol.

-

Amine Reactivity: The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, acylation to form amides, and can react with aldehydes and ketones.

-

Alcohol Reactivity: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted to an ether.

-

Stability and Storage: The compound is stable under standard conditions. However, it should be stored in a cool (2-8 °C), dry, dark place in a tightly sealed container to prevent oxidation and moisture absorption.[3][4][6] It is incompatible with strong oxidizing agents and acids.[7]

Applications in Drug Development

The structural motif of this compound is present in several active pharmaceutical ingredients (APIs). It is primarily used as a synthetic building block.[8] Its utility stems from the defined four-carbon chain that separates a nucleophilic nitrogen from a hydroxyl group, a common pharmacophore in various drug classes. It is particularly noted as a key intermediate in the synthesis of drugs targeting neurological disorders.[1]

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation or damage (H318/H319).[2] It may also cause respiratory irritation (H335).[2][4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

-

This compound. LookChem. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound | C5H13NO | CID 9833937. PubChem, National Center for Biotechnology Information. [Link]

-

This compound (C5H13NO). PubChemLite. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C5H13NO | CID 9833937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 42042-68-2 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C5H13NO) [pubchemlite.lcsb.uni.lu]

- 6. 42042-68-2|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Discovery and First Synthesis of 4-(Methylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)butan-1-ol, a key intermediate in the synthesis of a variety of pharmaceutical compounds, is a bifunctional molecule featuring a secondary amine and a primary alcohol. Its structural characteristics make it a valuable building block in the development of therapeutics, particularly those targeting neurological disorders. This guide provides a comprehensive overview of the historical context surrounding the emergence of this compound and a detailed examination of the methodologies likely employed in its first synthesis, based on established chemical principles and related literature.

While a definitive, single publication marking the "discovery" of this compound remains elusive in readily accessible scientific literature, its existence and synthetic accessibility can be inferred from the broader development of amino alcohol chemistry. The presence of its CAS number, 42042-68-2, and its appearance in chemical supplier catalogs and databases indicate its synthesis and characterization have been established. The PubChem database, for instance, created its entry for this compound on October 25, 2006, suggesting its presence in the chemical literature landscape at or before that time[1].

This guide will, therefore, deduce the most probable early synthetic routes based on fundamental organic chemistry reactions known during the mid to late 20th century, a period of significant expansion in synthetic methodologies.

Plausible First Synthetic Routes

Given the structure of this compound, several logical synthetic pathways can be postulated for its initial preparation. These methods would have relied on commercially available starting materials and well-understood chemical transformations.

Route 1: Nucleophilic Substitution of a Butyl Halide with Methylamine

A straightforward and highly probable initial synthesis involves the reaction of a 4-halobutan-1-ol with methylamine. 4-Chloro-1-butanol would be a likely precursor due to its relative accessibility.

Reaction Scheme:

Caption: Nucleophilic substitution of 4-chlorobutan-1-ol with methylamine.

Causality Behind Experimental Choices:

-

Choice of Substrate: 4-Chlorobutan-1-ol provides a reactive electrophilic carbon atom for the nucleophilic attack by methylamine. The primary nature of the carbon-chlorine bond is ideal for an SN2 reaction, minimizing competing elimination reactions.

-

Nucleophile: Methylamine is a simple and readily available primary amine that serves as an effective nucleophile.

-

Reaction Conditions: This reaction would typically be carried out in a polar solvent to facilitate the dissolution of the reactants and stabilize the transition state. The use of a base may be employed to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol (Hypothesized):

-

Reaction Setup: A solution of 4-chlorobutan-1-ol in a suitable solvent (e.g., ethanol or tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and a condenser.

-

Addition of Methylamine: An excess of methylamine (either as a gas or an aqueous/alcoholic solution) is added to the reaction mixture. The excess methylamine also acts as a base to neutralize the HCl generated.

-

Heating: The reaction mixture is heated to reflux for a period sufficient to ensure complete conversion, which would be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent and excess methylamine are removed under reduced pressure. The resulting residue is then treated with a base (e.g., sodium hydroxide solution) to liberate the free amine, followed by extraction with an organic solvent. The final product is purified by distillation under reduced pressure.

Route 2: Reductive Amination of 4-Hydroxybutanal

Another highly plausible and efficient method for the first synthesis of this compound is the reductive amination of 4-hydroxybutanal with methylamine. Reductive amination is a powerful tool for the formation of amines from carbonyl compounds[2][3][4][5].

Reaction Scheme:

Caption: Reductive amination of 4-hydroxybutanal with methylamine.

Causality Behind Experimental Choices:

-

Starting Material: 4-Hydroxybutanal, while potentially less stable than the corresponding halo-alcohol, offers a direct route to the target molecule.

-

Reaction Principle: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with methylamine, which is then reduced in situ to the desired secondary amine.

-

Reducing Agent: A variety of reducing agents could have been employed, with sodium borohydride (NaBH4) or catalytic hydrogenation being common choices during that era.

Experimental Protocol (Hypothesized):

-

Reaction Setup: 4-Hydroxybutanal and methylamine are dissolved in a suitable solvent, such as methanol or ethanol.

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The pH of the reaction is often slightly acidic to facilitate imine formation.

-

Reduction: A reducing agent (e.g., sodium borohydride) is added portion-wise to the reaction mixture, controlling the temperature with an ice bath if necessary.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed. The product is then isolated and purified using standard techniques such as extraction and distillation.

Route 3: Reduction of N-Methylsuccinimide or N-Methyl-γ-butyrolactam

A third potential route involves the reduction of a cyclic precursor, such as N-methylsuccinimide or N-methyl-γ-butyrolactam. The reduction of amides and imides to amines is a fundamental transformation in organic synthesis.

Reaction Scheme:

Caption: Reduction of cyclic precursors to this compound.

Causality Behind Experimental Choices:

-

Precursors: N-Methylsuccinimide and N-methyl-γ-butyrolactam are readily prepared from succinic anhydride or γ-butyrolactone and methylamine, respectively.

-

Reducing Agent: A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), would be necessary to reduce the amide or imide functionalities to the corresponding amine and alcohol.

Experimental Protocol (Hypothesized):

-

Reaction Setup: A solution of the cyclic precursor (N-methylsuccinimide or N-methyl-γ-butyrolactam) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere.

-

Addition of Reducing Agent: A suspension of lithium aluminum hydride in the same solvent is slowly added to the solution of the precursor at a low temperature (e.g., 0 °C).

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Work-up and Purification: The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated. The crude product is then purified by distillation under reduced pressure.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. These data are crucial for its handling, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [6] |

| Molecular Weight | 103.16 g/mol | [1] |

| CAS Number | 42042-68-2 | [1][6][7][8] |

| Boiling Point | 167.18 °C at 760 mmHg | [6] |

| Density | 0.879 g/cm³ | [6] |

| Flash Point | 67.237 °C | [6] |

| Storage Temperature | 2-8 °C | [6] |

Characterization of the synthesized this compound would have relied on techniques available at the time, including:

-

Elemental Analysis: To confirm the empirical formula.

-

Boiling Point Determination: As a measure of purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic O-H and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide definitive structural confirmation by showing the characteristic signals for the methyl group, the methylene groups, and the exchangeable protons of the hydroxyl and amino groups.

Conclusion

While the precise historical moment of the discovery and first synthesis of this compound is not clearly documented in a single seminal publication, its synthesis can be confidently inferred through the application of well-established synthetic methodologies of the 20th century. The routes detailed in this guide, including nucleophilic substitution, reductive amination, and the reduction of cyclic precursors, represent the most logical and efficient pathways for its initial preparation. Understanding these foundational synthetic strategies provides valuable insight for contemporary researchers and drug development professionals who continue to utilize this important chemical intermediate in the creation of novel and impactful pharmaceuticals.

References

-

PubChem. Compound Summary for CID 9833937, this compound. National Center for Biotechnology Information. [Link]

-

LookChem. This compound. [Link]

-

PubChemLite. This compound (C5H13NO). [Link]

-

Wikipedia. Reductive amination. [Link]

-

Pharmaffiliates. CAS No : 42042-68-2 | Product Name : this compound. [Link]

-

Synthonix. This compound - [M38840]. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

Sources

- 1. CZ301920B6 - Process for preparing (S)-4-methylamino-3-(3,4-dichlorophenyl)butan-1-ol - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 1stsci.com [1stsci.com]

- 4. This compound | 42042-68-2 [sigmaaldrich.com]

- 5. 4-METHYLAMINO BUTANOL | 42042-68-2 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-(Methylamino)butan-1-ol

Introduction

4-(Methylamino)butan-1-ol, a bifunctional organic molecule featuring a secondary amine and a primary alcohol, serves as a versatile building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its utility in drug development, particularly for neurological and antihypertensive agents, underscores the critical need to understand its chemical stability and degradation profile.[1] This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. While specific experimental data on this molecule is limited in public literature, this guide synthesizes established principles of amino alcohol chemistry to predict its behavior under various stress conditions.

Chemical Profile and Intrinsic Stability

This compound possesses two reactive functional groups: a nucleophilic secondary amine and a primary alcohol susceptible to oxidation. The inherent stability of the molecule is influenced by the interplay of these groups and their susceptibility to environmental factors.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [3][4] |

| CAS Number | 42042-68-2 | [3][4] |

| Boiling Point | 167.18 °C at 760 mmHg | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Storage | 2-8°C, protected from light | [4] |

The recommended storage conditions suggest a susceptibility to degradation at elevated temperatures and in the presence of light.[4] The amine group imparts a basic character, making the molecule sensitive to pH changes, while the hydroxyl group can participate in esterification and oxidation reactions.[5]

Predicted Degradation Pathways

Based on the known reactivity of amino alcohols, several degradation pathways can be postulated for this compound under forced degradation conditions.[6][7] These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[8][9]

Oxidative Degradation

Oxidation is a primary degradation pathway for amino alcohols.[10][11] The presence of both a secondary amine and a primary alcohol in this compound offers multiple sites for oxidative attack.

-

Oxidation of the Primary Alcohol: The primary alcohol can be oxidized first to an aldehyde, forming 4-(methylamino)butanal, and subsequently to a carboxylic acid, yielding 4-(methylamino)butanoic acid.[12][13] Stronger oxidizing conditions may lead to further degradation.

-

Oxidation of the Secondary Amine: The secondary amine can be oxidized to form various products, including N-oxides or, with more aggressive reagents, lead to cleavage of the C-N bond.

-

Combined Oxidation: It is also plausible that both the alcohol and amine functionalities undergo oxidation simultaneously or sequentially, leading to a variety of degradation products.

Below is a proposed oxidative degradation pathway for this compound.

Caption: Proposed Oxidative Degradation Pathways.

Thermal Degradation

Amino alcohols can undergo thermal degradation, particularly at elevated temperatures.[14] For this compound, potential thermal degradation pathways could involve:

-

Dehydration: Intramolecular dehydration could lead to the formation of N-methyl-pyrrolidine.

-

Deamination and Dealkylation: At higher temperatures, cleavage of the C-N or C-C bonds can occur, leading to a complex mixture of smaller, volatile molecules.[15] The presence of a secondary amine in this compound makes it potentially more susceptible to thermal degradation than primary amines under certain conditions.[14]

Caption: Proposed Thermal Degradation Pathways.

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical degradation. While specific data for this compound is unavailable, amino acids and other amines are known to be susceptible to photodegradation, which can involve radical-mediated reactions.[16][17] The presence of lone pairs of electrons on the nitrogen and oxygen atoms could make the molecule susceptible to photo-oxidative processes.

pH-Dependent Degradation (Hydrolysis)

As an amino alcohol, this compound is expected to be stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may be accelerated. The protonated amine form under acidic conditions might influence the reactivity of the alcohol group, and vice versa under basic conditions.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to experimentally determine the stability of this compound and identify its degradation products.[6][7]

Forced Degradation Study Design

The following is a recommended protocol for a comprehensive forced degradation study.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

AIBN or other radical initiator (for photostability)

-

High-purity water and organic solvents (e.g., acetonitrile, methanol)

Equipment:

-

Calibrated stability chambers (for thermal and photostability)

-

pH meter

-

HPLC with UV and/or Mass Spectrometric (MS) detection

-

NMR spectrometer

-

FTIR spectrometer

Caption: Experimental Workflow for Forced Degradation Studies.

Step-by-Step Protocol

-

Sample Preparation: Prepare solutions of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Acidic and Basic Hydrolysis:

-

To separate aliquots of the sample solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.

-

Maintain the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% final concentration).

-

Keep the solution at room temperature and protected from light.

-

Collect samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Expose both solid and solution samples to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Analyze samples at predetermined time points.

-

-

Photostability Testing:

-

Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

-

Analysis:

-

Analyze all stressed samples and controls by a suitable, validated stability-indicating HPLC method (e.g., reverse-phase with a C18 column and a gradient of water and acetonitrile with a suitable buffer).

-

Use a mass spectrometer to obtain mass information on the parent compound and any degradation products.

-

Isolate significant degradation products for structural elucidation by techniques such as NMR and high-resolution MS.

-

Summary of Potential Degradation Products

The following table summarizes the likely degradation products of this compound based on the predicted pathways.

| Stress Condition | Potential Degradation Product | Proposed Structure |

| Oxidation | 4-(Methylamino)butanal | CH₃NH(CH₂)₃CHO |

| 4-(Methylamino)butanoic Acid | CH₃NH(CH₂)₃COOH | |

| This compound N-oxide | CH₃N(O)H(CH₂)₄OH | |

| Thermal | N-Methylpyrrolidine | C₅H₁₁N (cyclic) |

| Photolysis | Complex mixture of radical-derived products | - |

| Acid/Base Hydrolysis | Likely stable, but may catalyze other reactions at high temp. | - |

Conclusion and Recommendations

This compound, while a valuable synthetic intermediate, possesses functional groups that are susceptible to degradation under common stress conditions. The primary degradation pathways are predicted to be oxidation of the primary alcohol and secondary amine, and thermal degradation leading to cyclization or fragmentation.

For researchers and drug development professionals, it is imperative to:

-

Conduct thorough forced degradation studies to definitively identify degradation products and establish degradation pathways.

-

Develop and validate a stability-indicating analytical method capable of separating and quantifying this compound from its potential degradants.

-

Establish appropriate storage and handling conditions to minimize degradation, including protection from light and elevated temperatures.

By proactively investigating the stability of this compound, its successful application in the development of safe and effective pharmaceuticals and other chemical products can be ensured.

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C5H13NO | CID 9833937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 11. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]

- 14. encompass.eku.edu [encompass.eku.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. experts.umn.edu [experts.umn.edu]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(Methylamino)butan-1-ol in Modern Pharmaceutical Synthesis

Abstract

4-(Methylamino)butan-1-ol is a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique structural arrangement makes it a highly versatile and valuable building block in pharmaceutical synthesis. Its ability to participate in a wide array of chemical transformations allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and substituted side-chains common in active pharmaceutical ingredients (APIs). These notes provide an in-depth analysis of its applications, focusing on its role as a key intermediate for compounds targeting neurological disorders, and deliver detailed protocols for its strategic deployment in synthetic workflows.[1][2]

Introduction: A Profile of a Versatile Synthon

This compound (CAS No. 42042-68-2) is a valuable intermediate whose utility is derived from its two reactive centers.[3] The secondary amine provides a nucleophilic site for N-alkylation, N-arylation, acylation, and cyclization reactions, while the primary alcohol allows for oxidation, etherification, and esterification. This dual functionality enables chemists to introduce the N-methyl-4-hydroxybutyl moiety into target molecules or to use it as a linchpin for constructing more complex scaffolds.

Its importance is particularly noted in the synthesis of intermediates for APIs targeting the central nervous system (CNS), such as certain antidepressants and antipsychotics, as well as potential antihypertensive agents.[1] The molecule's modest size and polarity make it a suitable fragment for optimizing the pharmacokinetic properties of drug candidates.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is critical for process optimization and safety.

| Property | Value | Source |

| CAS Number | 42042-68-2 | [3] |

| Molecular Formula | C₅H₁₃NO | [3] |

| Molecular Weight | 103.16 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 167.2 ± 23.0 °C at 760 mmHg | [2] |

| Storage | 2-8°C | [1] |

Hazard & Safety Information

According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and carries a risk of serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Strategy

The strategic value of this compound lies in its role as a bifunctional building block. It can be incorporated into a target molecule to introduce a flexible N-methylated amino-alcohol side chain or used as a foundational element for building heterocyclic ring systems.

Role as a Key Intermediate for CNS-Active Agents

The 4-(methylamino)butyl fragment is a structural motif found in various neurologically active compounds. A key example of a structurally related intermediate is (S)-4-methylamino-3-(3,4-dichlorophenyl)butan-1-ol, which is prepared via a patented process.[4] The 3,4-dichlorophenyl group is a common feature in selective serotonin reuptake inhibitors (SSRIs), highlighting the relevance of this molecular scaffold in the development of antidepressants. The synthesis of such complex molecules demonstrates the industrial importance of the aminobutanol core structure.

Versatility in Synthetic Transformations

The diagram below illustrates the central role of this compound as a precursor to various chemical entities relevant to drug discovery.

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Methodology:

-

Reactor Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle. XPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.

-

-

Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the aryl bromide) via cannula. Stir for 5 minutes, then add this compound (1.2 eq.) via syringe.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath.

-

Insight: The reaction progress should be monitored periodically (e.g., every 4 hours) by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Intramolecular Cyclization to form N-Methyltetrahydropyrrole

This protocol demonstrates the conversion of this compound into a pharmaceutically relevant pyrrolidine ring system. This is achieved via a two-step, one-pot process involving oxidation of the alcohol followed by intramolecular reductive amination.

Methodology:

-

Oxidation: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (DMP) (1.1 eq.) portion-wise over 15 minutes.

-

Causality: DMP is a mild oxidizing agent that efficiently converts the primary alcohol to an aldehyde with minimal side reactions. The reaction is run at 0 °C to control the exothermic reaction and improve selectivity.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the intermediate aldehyde, 4-(methylamino)butanal, by TLC. [5] * Insight: The intermediate aldehyde is often not isolated due to potential instability. Proceeding directly to the next step in the same pot is highly efficient.

-

Reductive Amination Setup: Once the oxidation is complete, add acetic acid (2.0 eq.) to the reaction mixture, followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.

-

Causality: Acetic acid protonates the secondary amine, catalyzing the formation of an intermediate iminium ion upon intramolecular reaction with the aldehyde. NaBH(OAc)₃ is a mild reducing agent selective for imines and aldehydes, which reduces the iminium ion in situ to form the stable pyrrolidine ring.

-

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the disappearance of the aldehyde and the formation of the N-methyltetrahydropyrrole product by GC-MS.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile). The crude product can be purified by distillation or chromatography if necessary.

Conclusion and Future Outlook

This compound is a potent and versatile building block for pharmaceutical synthesis. Its bifunctional nature provides a direct route to valuable intermediates for CNS-active agents and enables the efficient construction of heterocyclic scaffolds. The protocols detailed herein offer robust and adaptable methods for leveraging its synthetic potential. As drug discovery continues to demand novel molecular architectures and efficient synthetic routes, the strategic application of foundational synthons like this compound will remain a critical component of the medicinal chemist's toolkit.

References

- Benchchem. (n.d.). The Versatile Building Block: A Technical Guide to 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and its Analogs.

- MySkinRecipes. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Procuring 4-(Methylamino)-1-butanol: Your Guide to Quality and Value in Pharma.

- Smolecule. (2024). Buy 4-(Methylamino)butanal | 7729-27-3.

- Zentiva, K. S. (2009). Process for preparing (S)-4-methylamino-3-(3,4-dichlorophenyl)butan-1-ol. (CZ301920B6). Google Patents.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MCE Bio. (n.d.). This compound (4-Methylamino butanol).

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H13NO | CID 9833937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CZ301920B6 - Process for preparing (S)-4-methylamino-3-(3,4-dichlorophenyl)butan-1-ol - Google Patents [patents.google.com]

- 5. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]

The Versatile Bifunctional Building Block: 4-(Methylamino)butan-1-ol in Modern Organic Synthesis

Introduction: The Strategic Value of Amino Alcohols

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount to achieving efficient and innovative synthetic routes. Among these, bifunctional molecules—those possessing two distinct reactive centers—offer a powerful platform for the construction of complex molecular architectures. 4-(Methylamino)butan-1-ol, a simple yet highly versatile amino alcohol, has emerged as a significant precursor in the synthesis of a variety of pharmacologically active compounds and specialized materials. Its structure, featuring a nucleophilic secondary amine and a primary alcohol, allows for selective and sequential reactions, making it an ideal scaffold for introducing the N-methyl-4-hydroxybutyl moiety into target molecules. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound, complete with detailed experimental protocols for its use in key synthetic transformations. It serves as a key intermediate in the production of drugs targeting neurological disorders, such as certain antidepressants and antipsychotics, and has also been utilized in developing compounds with potential antihypertensive properties.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1][2] |

| Molecular Weight | 103.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 167.18 °C at 760 mmHg | [2] |

| Density | 0.879 g/cm³ | [2] |

| Flash Point | 67.24 °C | [2] |

| Storage | 2-8°C, protected from light | [2] |

Safety and Handling: this compound is classified as a corrosive and irritant substance[3]. It is harmful if swallowed and causes skin irritation and potentially serious eye damage[1]. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two functional groups: the secondary amine and the primary alcohol. The secondary amine is a potent nucleophile and a moderate base, making it susceptible to a wide range of N-alkylation and N-acylation reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate subsequent nucleophilic substitution reactions. This dual functionality allows for its incorporation into more complex molecules through various synthetic strategies.

A key application of this building block is in the synthesis of heterocyclic compounds, particularly N-substituted pyrrolidines. The linear C4 backbone is a direct precursor to the five-membered ring system, and the bifunctionality allows for intramolecular cyclization strategies.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for common and powerful transformations utilizing this compound as a key reactant.

Protocol 1: N-Alkylation via Nucleophilic Substitution

This protocol details a classic SN2 reaction, a fundamental carbon-nitrogen bond-forming strategy. The secondary amine of this compound acts as a nucleophile, displacing a halide from an alkylating agent. This method is straightforward but can sometimes lead to over-alkylation, a common issue with amine alkylations[4][5]. Careful control of stoichiometry and reaction conditions is crucial.

Reaction Scheme:

Caption: N-Alkylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (anhydrous), sufficient to make a 0.2 M solution

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

-

Add anhydrous acetonitrile via syringe to dissolve the starting materials.

-

Commence vigorous stirring and add benzyl bromide dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-(methylamino)butan-1-ol.

Expected Outcome & Purity Assessment: This reaction typically proceeds with good to excellent yields (70-90%). The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Intramolecular Cyclization to form N-Methylpyrrolidine

This protocol demonstrates the utility of this compound as a precursor for heterocyclic synthesis. The hydroxyl group is first converted to a better leaving group (a tosylate), which is then displaced by the internal secondary amine nucleophile in an intramolecular SN2 reaction to form the pyrrolidine ring.

Workflow Diagram:

Caption: Workflow for N-Methylpyrrolidine Synthesis.

Part A: Synthesis of 4-(Methylamino)butyl 4-methylbenzenesulfonate

Materials:

-

This compound (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Part B: Intramolecular Cyclization

Materials:

-

Crude 4-(methylamino)butyl 4-methylbenzenesulfonate from Part A (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a suspension of sodium hydride in anhydrous THF in a flame-dried, three-necked flask under nitrogen, add a solution of the crude tosylate in THF dropwise at 0°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction to 0°C and cautiously quench by the dropwise addition of water to destroy any excess NaH.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and filter.

-

Due to the volatility of N-methylpyrrolidine (b.p. ~80°C), the product is best isolated by careful fractional distillation.

Quantitative Analysis: A study on a similar one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine reported yields exceeding 90% over a modified ZSM-5 catalyst, showcasing the efficiency of such cyclization strategies[6].

Characterization Data (Reference)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.6 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

-

δ ~2.6 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).

-

δ ~2.4 (s, 3H): Methyl protons on the nitrogen (-NH-CH₃).

-

δ ~1.6-1.5 (m, 4H): Central methylene protons (-CH₂-CH₂-).

-

Broad singlet (1H): OH proton.

-

Broad singlet (1H): NH proton.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ ~62.5: Carbon of the -CH₂OH group.

-

δ ~51.0: Carbon of the -CH₂-NH- group.

-

δ ~36.0: Carbon of the -NH-CH₃ group.

-

δ ~30.0 & ~25.0: Central methylene carbons.

Mass Spectrometry (Electron Ionization): The EI-MS would be expected to show a molecular ion peak (M⁺) at m/z = 103. A prominent fragment would likely be the loss of water ([M-H₂O]⁺) at m/z = 85, and alpha-cleavage adjacent to the nitrogen would yield fragments at m/z = 44 ([CH₃NH=CH₂]⁺).

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, with strategically placed nucleophilic amine and primary alcohol groups, enables a wide range of transformations, from simple N-alkylation to the construction of complex heterocyclic systems. The protocols detailed herein provide a practical framework for researchers to leverage the synthetic potential of this reagent. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of such adaptable building blocks will remain a cornerstone of efficient and innovative molecular design.

References

-

MySkinRecipes. This compound. [Link]

-

NIST. 4-Amino-1-butanol, TMS derivative - Mass Spectrum. [Link]

-

SpectraBase. 4-(Dimethylamino)-1-butanol - 1H NMR. [Link]

-

LookChem. This compound. [Link]

-

Rao, V. J., et al. (2012). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 4(1), 184-192. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound (C5H13NO). [Link]

-

Organic Syntheses. N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. [Link]

-

PrepChem. Synthesis of 4-(N-acetyl-N-methylamino)benzyl bromide. [Link]

-

Journal of Interdisciplinary and Multidisciplinary Research. Synthetic application of 4-hydroxy benzyl alcohol for enantiomerically pure beta amino alcohols. [Link]

-

PubChem. 4-Anilino-3-(methylamino)butan-1-ol. [Link]

-

Heterocycles. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. [Link]

-

PubChem. 4-(Methylamino)but-2-en-1-ol. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

-

ResearchGate. Monoalkylation of primary amines and N-sulfinylamides. [Link]

-

Cenmed Enterprises. This compound. [Link]

-

CP Lab Safety. This compound, 98% Purity, C5H13NO, 10 grams. [Link]

- Google Patents. Method for preparing 4-isopropylamino-1-butanol.

-

PubChem. 4-(Methylamino)butan-2-ol. [Link]

-

RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

-

Green Chemistry. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butan-1-ol. [Link]

-

Organic Chemistry Portal. Synthesis of protected primary amines. [Link]

-

PubChem. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol. [Link]

-

PubChemLite. 4-(butylamino)butan-1-ol (C8H19NO). [Link]

- Google Patents.

-

ResearchGate. Cyclization of secondary aromatic amines with formaldehyde and cyclopentanone. [Link]

Sources

- 1. 42042-68-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C5H13NO | CID 9833937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Protocol for the N,N-Dimethylation of 4-Aminobutan-1-ol via Eschweiler-Clarke Reaction

Introduction:

N-methylation of primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, pharmaceutical intermediates, and fine chemicals. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's pharmacological properties, such as its basicity, lipophilicity, and binding affinity to biological targets. 4-Aminobutan-1-ol is a valuable bifunctional building block, and its N-methylated derivative, 4-(Dimethylamino)butan-1-ol, serves as a key intermediate in the synthesis of various pharmaceuticals.

This application note provides a detailed protocol for the N,N-dimethylation of 4-aminobutan-1-ol using the Eschweiler-Clarke reaction. This classic and robust method utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering a reliable and high-yielding route to tertiary amines while advantageously avoiding the formation of quaternary ammonium salts.[1][2] The reaction proceeds through a reductive amination pathway, where the primary amine is exhaustively methylated in a one-pot procedure.[3][4]

Reaction Principle and Mechanism

The Eschweiler-Clarke reaction is a prime example of reductive amination.[1][2] The reaction mechanism involves two main stages that are repeated to achieve dimethylation of a primary amine:

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.[5]

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide, which drives the reaction to completion.[5]

This two-step process is then repeated with the newly formed secondary amine to yield the final tertiary amine. A key advantage of this method is that the tertiary amine is unable to form another iminium ion, thus preventing over-alkylation to the quaternary ammonium salt.[1]

Materials and Methods

Reagents and Materials

| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS No. |

| 4-Aminobutan-1-ol | C₄H₁₁NO | 89.14 | 206 | 0.967 | 13325-10-5 |

| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 96-100 | 1.09 | 50-00-0 |

| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 100.8 | 1.22 | 64-18-6 |